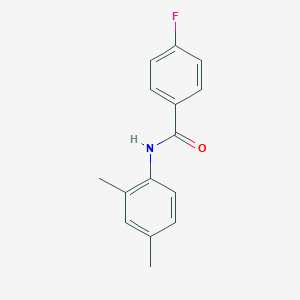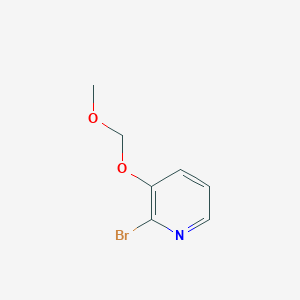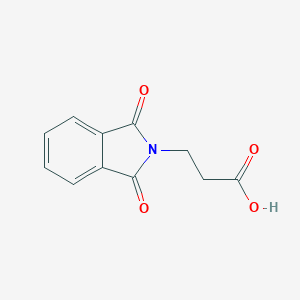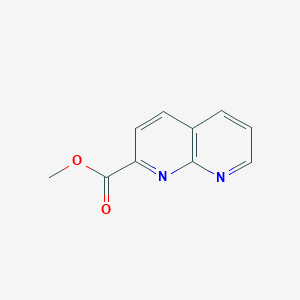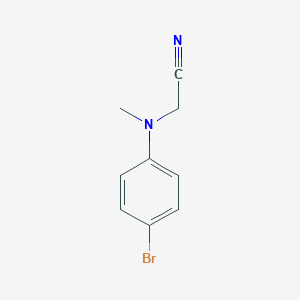
2-((4-Bromophenyl)(methyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromophenyl)(methyl)amino)acetonitrile is an organic compound with the molecular formula C9H9BrN2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a methylanilino group at the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)(methyl)amino)acetonitrile typically involves the reaction of 4-bromoaniline with acetonitrile in the presence of a suitable catalyst. One common method is the copper-catalyzed cyanomethylation of 4-bromoaniline using acetonitrile as both the solvent and the cyanomethyl source . The reaction conditions often include the use of copper(II) acetate as the catalyst and heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Bromophenyl)(methyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylanilino group.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reaction conditions typically involve heating the mixture in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the methylanilino group.
Reduction: Reduced forms of the nitrile or methylanilino group.
Hydrolysis: Amides or carboxylic acids derived from the nitrile group.
Applications De Recherche Scientifique
2-((4-Bromophenyl)(methyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-((4-Bromophenyl)(methyl)amino)acetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The methylanilino group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoacetonitrile: A simpler compound with a bromine atom and a nitrile group, used as a cyanoalkyl source.
4-Bromo-N-methylaniline: Lacks the nitrile group but has similar reactivity due to the bromine and methylanilino groups.
4-Bromophenylacetonitrile: Similar structure but without the methylanilino group, used in organic synthesis.
Uniqueness
2-((4-Bromophenyl)(methyl)amino)acetonitrile is unique due to the presence of both the nitrile and methylanilino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
157671-45-9 |
|---|---|
Formule moléculaire |
C9H9BrN2 |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
2-(4-bromo-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3 |
Clé InChI |
RLEAQLVWFCWOOF-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
SMILES canonique |
CN(CC#N)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
